N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide
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Overview
Description
N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, a nitrophenoxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes the nitration of phenol to obtain 3-nitrophenol, which is then reacted with 4-chloropyridine-2-carboxamide in the presence of a base to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-4-(3-aminophenoxy)pyridine-2-carboxamide, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the carboxamide group, which can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide include other pyridine derivatives with nitrophenoxy and carboxamide groups. Examples include:
- 4-(3-Nitrophenoxy)pyridine-2-carboxamide
- N-Methyl-4-(4-nitrophenoxy)pyridine-2-carboxamide .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both nitrophenoxy and carboxamide groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
827029-02-7 |
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Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-14-13(17)12-8-11(5-6-15-12)20-10-4-2-3-9(7-10)16(18)19/h2-8H,1H3,(H,14,17) |
InChI Key |
IXAHAIKWPQDMHN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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